N-Methyl-L-prolinol

描述

N-Methyl-L-prolinol is an organic compound with the molecular formula C6H13NO. It is a chiral amino alcohol derived from proline, a naturally occurring amino acid. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-L-prolinol can be synthesized from L-proline through a series of chemical reactions. One common method involves the conversion of L-proline to its corresponding oxazolidinone derivative, followed by methylation and subsequent reduction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反应分析

Types of Reactions: N-Methyl-L-prolinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

科学研究应用

Organocatalysis

N-Methyl-L-prolinol as a Chiral Organocatalyst

Recent studies have highlighted the role of this compound in asymmetric organocatalysis. It has been shown to facilitate reactions such as the conjugate addition of ketones to nitroolefins, demonstrating significant yields and selectivities. For instance, a mixture of this compound with glycolic acid exhibited superior catalytic activity compared to traditional solvents, achieving high diastereo- and enantioselectivities .

Case Study: Asymmetric Michael Addition

In a detailed investigation, the chiral liquid composed of this compound and glycolic acid (1:1 mass ratio) achieved a diastereomeric ratio of 83:17 with an enantiomeric excess (ee) of 74% for the major syn diastereomer . This performance was comparable to that of L-prolinol in conventional solvents, indicating the potential of this compound as a green solvent and catalyst in organic transformations.

Neuroprotective Effects

Cell Viability Studies

this compound has been studied for its neuroprotective effects, particularly in astrocytes exposed to cytotoxic agents. In one study, treatment with this compound at concentrations of 25 µg/mL, 50 µg/mL, and 100 µg/mL resulted in significant increases in cell viability (58.3%, 72.5%, and 89.3%, respectively) compared to control groups . These findings suggest that this compound may offer protective benefits against neurotoxic substances.

Sustainable Solvents

Green Chemistry Applications

The development of chiral eutectic mixtures involving this compound has opened avenues for sustainable solvent systems in chemical reactions. These mixtures have been characterized using advanced techniques such as ATR-FTIR spectroscopy and NMR, showcasing their potential as environmentally friendly alternatives to traditional organic solvents .

Pharmaceutical Applications

Drug Development

this compound's structural properties make it a candidate for drug design and development. Its ability to form stable interactions with biological targets can be leveraged in creating novel therapeutics. The compound's role as a hydrogen bond donor further enhances its utility in medicinal chemistry .

Table 1: Organocatalytic Performance of this compound

| Reaction Type | Catalyst Used | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (%) |

|---|---|---|---|

| Conjugate addition to nitroolefins | This compound/GA | 83/17 | 74 |

| Traditional solvent | L-Prolinol | - | - |

Table 2: Neuroprotective Effects of this compound

| Concentration (µg/mL) | Cell Viability Increase (%) |

|---|---|

| 25 | 58.3 |

| 50 | 72.5 |

| 100 | 89.3 |

作用机制

N-Methyl-L-prolinol exerts its effects through its role as a chiral ligand and catalyst. It facilitates various chemical reactions by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired chemical transformations .

相似化合物的比较

L-Proline: A naturally occurring amino acid with similar structural features.

L-Prolinol: A related amino alcohol with similar chemical properties.

N-Methyl-D-prolinol: The enantiomer of N-Methyl-L-prolinol, with opposite stereochemistry

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral ligand and catalyst makes it valuable in the production of enantiomerically pure compounds, distinguishing it from other similar compounds .

生物活性

N-Methyl-L-prolinol (NMP) is a compound that has garnered attention for its diverse biological activities, particularly in neuroprotection and anticonvulsant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of NMP, including its mechanisms of action, therapeutic potential, and relevant case studies.

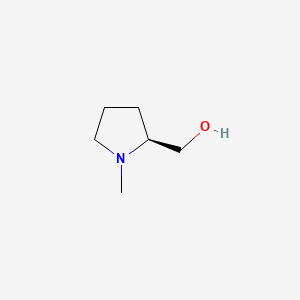

Chemical Structure and Properties

This compound is an amino alcohol derived from proline, featuring a methyl group attached to the nitrogen atom. Its structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of NMP, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD).

- Mechanism of Action : NMP has been shown to inhibit the formation of amyloid-beta plaques, a hallmark of AD. It reduces oxidative stress and neuroinflammation, which are critical factors in the progression of neurodegenerative diseases. In a study involving Aβ1–42-injected mice, NMP administration led to significant improvements in cognitive function and reductions in inflammatory markers such as TNF-α and IL-1β .

- Case Study : In a controlled experiment, mice treated with NMP (50 mg/kg/day) for three weeks exhibited improved performance in behavioral tests like the Morris water maze, indicating enhanced memory function. Biochemical assays revealed decreased levels of beta-secretase 1 (BACE-1) and amyloid-beta, alongside increased expression of synaptic proteins (SNAP-25 and PSD-95) in the cortex and hippocampus .

Anticonvulsant Properties

NMP also demonstrates anticonvulsant activity, which may be attributed to its anti-inflammatory and antioxidant properties.

- Research Findings : In various animal models of epilepsy induced by pentylenetetrazole (PTZ) and pilocarpine, NMP significantly reduced seizure frequency and duration. The underlying mechanism appears to involve modulation of neurotransmitter systems and reduction of neuroinflammatory responses .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of NMP compared to other compounds with similar structures:

| Compound | Neuroprotective Effects | Anticonvulsant Effects | Mechanism |

|---|---|---|---|

| This compound | Significant | Significant | Reduces oxidative stress; anti-inflammatory |

| L-Proline | Moderate | Weak | Limited neuroprotective effects |

| (2S,4R)-trans-4-hydroxy-L-proline | Strong | Moderate | Antioxidant properties |

属性

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295001 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34381-71-0 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Methyl-L-prolinol in the synthesis of surfactants, and how does the resulting surfactant structure influence its properties?

A: this compound serves as a chiral starting material in the synthesis of (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium bromides (L-CnPB) surfactants. [] Researchers synthesized these surfactants by reacting this compound with various long-chain alkyl bromides. [] The incorporation of the this compound moiety introduces chirality into the surfactant structure. This chirality significantly impacts the surfactant's aggregation behavior, critical micelle concentration (CMC), and surface tension compared to non-chiral counterparts like CnTAB and CnMP. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。